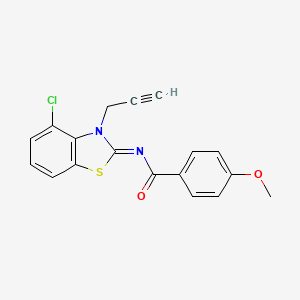

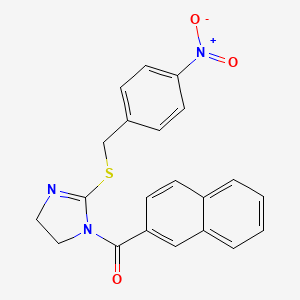

![molecular formula C21H16ClN3O2 B2507566 1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923132-50-7](/img/structure/B2507566.png)

1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrido[4,3-d]pyrimidine-2,4-diones has been reported through the thermal fusion of enamines with ureas, leading to good yields of the desired products . The process also yielded unexpected ester byproducts, which were further characterized by spectroscopic methods and chemical reactions such as ozonolysis and oxidative hydrolysis . Although the exact synthesis of 1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is not described, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of pyrimidine diones, such as those mentioned in the second paper, typically features nearly planar pyrimidine rings with slight deviations at certain carbon atoms . The benzene ring is often nearly perpendicular to the pyrimidine ring, which could influence the compound's intermolecular interactions and, consequently, its biological activity .

Chemical Reactions Analysis

The pyrido[4,3-d]pyrimidine-2,4-diones undergo various chemical reactions, including hydrogenolysis leading to secondary amines and subsequent alkylation to form bases . These reactions are crucial for modifying the structure and potentially altering the biological activity of the compounds. The formation of hydrogen bonds, as observed in the second paper, is also significant as it can affect the solubility and stability of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly provided, we can deduce that the compound may exhibit properties similar to other pyrimidine diones. These properties include the formation of hydrogen bonds, which can lead to the formation of dimers and influence the compound's solubility and crystalline structure . The planarity of the pyrimidine ring and the perpendicular orientation of the benzene ring could affect the compound's intermolecular interactions and its overall chemical reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthetic Methodologies : Various synthetic routes have been developed for pyrimidine derivatives, demonstrating the versatility of these compounds in chemical synthesis. For instance, a three-component, one-pot synthesis process has been reported for pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives, showcasing efficient methods for constructing complex molecules (Bazgir et al., 2008). Similarly, a straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones from 2-chloropyridine-3-carboxylic acid has been developed, highlighting the structural diversity and biopharmaceutical properties variation of these compounds (Jatczak et al., 2014).

Biological Activities

- Antimicrobial and Antitumor Activities : Pyrimidine derivatives have been investigated for their antimicrobial and antitumor activities. A study on pyridopyrimidine derivatives containing Schiff bases of certain amino acids demonstrated variable antibacterial activities and showed potential as antibacterial and antitumor agents (Alwan et al., 2014). This indicates the potential pharmacological applications of such compounds.

Catalytic and Material Chemistry Applications

- Catalytic Applications : Pyrimidine derivatives coordination complexes have been synthesized and characterized, showing significant catalytic properties in addition to antimicrobial activities. For example, a complex demonstrated excellent catalytic performance in the decolorization of methyl blue and the oxidation of benzyl alcohol to benzaldehyde (Lu et al., 2015). This highlights the utility of pyrimidine derivatives in catalysis and environmental applications.

Wirkmechanismus

Target of Action

The primary target of 1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . Molecular docking simulation of the compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .

Eigenschaften

IUPAC Name |

1-benzyl-3-[(4-chlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2/c22-17-10-8-16(9-11-17)14-25-20(26)19-18(7-4-12-23-19)24(21(25)27)13-15-5-2-1-3-6-15/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDXQZQFKFWJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile](/img/structure/B2507491.png)

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2507493.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(1-propyl-1H-pyrrol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2507494.png)

![2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2507495.png)

![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)

![2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507503.png)